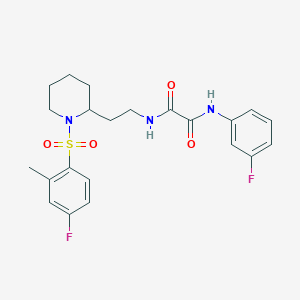

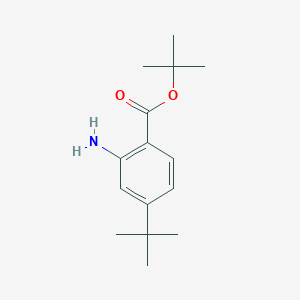

![molecular formula C21H18ClFN4O2S B2383326 N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251604-95-1](/img/structure/B2383326.png)

N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]pyridine core, which is a nitrogenous heterocyclic moiety . This core is present as a central structural component in a number of drug classes .

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

Compounds within the [1,2,4]triazolo[4,3-a]pyridine class, such as substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide derivatives, have demonstrated excellent herbicidal activity against a wide spectrum of vegetation at low application rates. These findings were based on the preparation of these compounds through the condensation of a 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compound with an aryl amine (Moran, 2003).

Antifungal and Insecticidal Activities

A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety was synthesized and evaluated for biological activities. Some derivatives displayed good antifungal activities and insecticidal activity, with significant inhibition rates against Rhizotonia erealis and Helminthosporium maydis, and high mortality rates against Plutella xylostella and Helicoverpa armigera (Xu et al., 2017).

Antimalarial Activity

The [1,2,4]triazolo[4,3-a]pyridine sulfonamides have been explored for antimalarial activity. A virtual library was designed and investigated using both virtual screening and molecular docking methods. Selected compounds showed good in vitro antimalarial activity against Plasmodium falciparum, indicating their potential as starting points for future antimalarial drug discovery programs (Karpina et al., 2020).

Antimicrobial Activity

Substituted sulfonamides and sulfinyl compound derivatives, derived from the reaction of 2-thioxo-1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives, were synthesized and screened for their antimicrobial activity, showing potential in this field (Abdel-Motaal & Raslan, 2014).

Light Harvesting and Inhibitor Molecules

Studies on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including those with [1,2,4]triazolo[4,3-a]pyridine elements, have indicated potential applications in the development of novel inhibitor molecules of Topoisomerase II enzyme and in the design of new Dye-Sensitized Solar Cells (DSSCs) due to their light harvesting efficiency (Mary et al., 2019).

Zukünftige Richtungen

Given the threat of drug resistance, there is an increasing need to develop alternative treatments and novel agents that act via a unique mechanism of action relative to currently used drugs . The versatile structure and biological activity of triazoles make them promising candidates for future drug development .

Wirkmechanismus

Target of Action

Compounds with a similar triazole core have been found to interact with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This binding can lead to a variety of changes in the cellular environment, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Triazole derivatives have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the potential bioavailability and pharmacokinetic properties of the compound.

Result of Action

Based on the wide range of pharmacological activities associated with similar compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-3-ethyl-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN4O2S/c1-2-20-24-25-21-19(7-4-12-26(20)21)30(28,29)27(18-6-3-5-16(22)13-18)14-15-8-10-17(23)11-9-15/h3-13H,2,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVHYENRLSWLLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

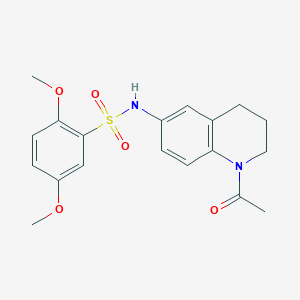

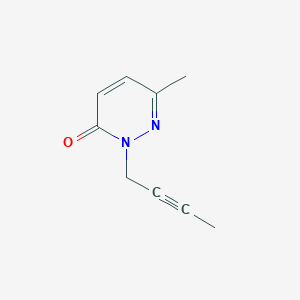

![2-Chloro-N-[4-(3-fluorophenyl)-4-hydroxycyclohexyl]acetamide](/img/structure/B2383246.png)

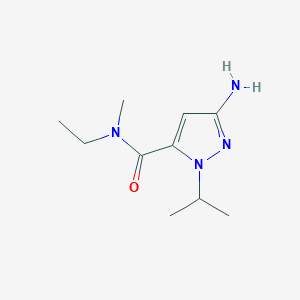

![(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2383250.png)

![{2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2383255.png)

![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2383256.png)

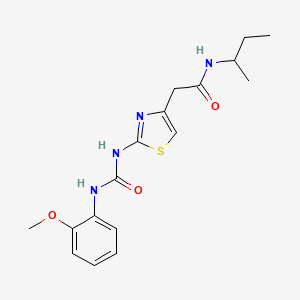

![3-(4-methoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383261.png)

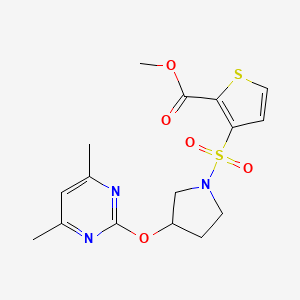

![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2383264.png)

![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2383265.png)